N-benzyl-1-(4-methoxyphenyl)propan-2-amine
CAS No.: 43229-65-8
Cat. No.: VC21120926
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 43229-65-8 |
|---|---|
| Molecular Formula | C17H21NO |
| Molecular Weight | 255.35 g/mol |
| IUPAC Name | N-benzyl-1-(4-methoxyphenyl)propan-2-amine |
| Standard InChI | InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3 |
| Standard InChI Key | CVGPWMGXKOKNFD-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2 |
| Canonical SMILES | CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2 |
Introduction
Chemical Structure and Identification
Molecular Structure
N-benzyl-1-(4-methoxyphenyl)propan-2-amine is a secondary amine featuring a benzyl group attached to the nitrogen atom and a 4-methoxyphenyl substituent at the propan-2-amine backbone. This structural arrangement contributes to its unique chemical behavior and potential biological interactions .
Identification Parameters
The compound is officially identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 43229-65-8 |
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight | 255.35 g/mol |
| MDL Number | MFCD00025847 |
The compound is also registered with FDA UNII identifier 3624YV5A2P . As a derivative of phenethylamine, it shares structural similarities with other compounds in this class while possessing unique substitution patterns that distinguish its chemical and pharmacological profile.
Physicochemical Properties
Physical State and Appearance
N-benzyl-1-(4-methoxyphenyl)propan-2-amine appears as a pale yellow to yellow liquid at room temperature, classified as an oil .
Thermal Properties
The compound exhibits the following thermal characteristics:
| Property | Value |
|---|---|
| Boiling Point | 377.8±22.0 °C (Predicted) |
| Melting Point | Not specified in available data |
Solubility Profile
The compound demonstrates selective solubility behavior that is critical for its handling and application:
| Solvent | Solubility |
|---|---|
| Methanol | Miscible |
| Methylene Chloride | Miscible |
| Water | Immiscible |
This solubility profile influences its extraction methods, purification processes, and potential applications in various research contexts .
Chemical Properties and Reactivity
Acid-Base Properties
N-benzyl-1-(4-methoxyphenyl)propan-2-amine functions as a weak base with a predicted pKa value of 9.54±0.19 . This property is significant for understanding its protonation states under different pH conditions and its potential interactions with biological systems.
Lipophilicity
The compound has a LogP value of 4.8, indicating high lipophilicity . This characteristic influences its membrane permeability, bioavailability, and distribution in biological systems.
Reactivity Profile
As a secondary amine with aromatic substituents, the compound can participate in various chemical transformations:
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Nucleophilic substitution reactions at the nitrogen center
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Oxidation reactions leading to N-oxides or deamination products
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Coupling reactions with electrophiles
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Formation of salts with acids (notably the hydrochloride salt)
Synonyms and Nomenclature
Alternative Names
The compound is known by several synonyms in scientific literature and chemical databases:
-
2-(Benzylamino)-1-(4-methoxyphenyl)-propane
-
N-benzyl-4-methoxy-α-methylphenethylamine
-
1-(4-Methoxyphenyl)-2-(benzylamino)propane
-
P-methoxyphenyl-2-benzylaminopropane
-
Para methoxy phenyl 2-benzyl amino propane
The variety of names reflects its relevance in different research contexts and chemical applications.
Synthesis Methods
General Synthetic Approaches
Synthesis of N-benzyl-1-(4-methoxyphenyl)propan-2-amine typically involves multi-step processes that may include:
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Preparation of suitable precursors containing the methoxyphenyl group
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Introduction of the propan-2-amine backbone
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Attachment of the benzyl group through reductive amination or nucleophilic substitution
Enzymatic Synthesis
Transaminase (TA)-catalyzed asymmetric amination has been employed for the synthesis of this compound, starting from prochiral ketones such as 4-methoxyphenylacetone. This approach is particularly valuable for obtaining stereochemically pure forms of the compound, with (R)-selective ω-transaminases like ATA-117 being used to achieve (R)-enantiomers with high selectivity.
Alternative Routes
Alternative synthetic pathways include:
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Pd-catalyzed allyl amine functionalization
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Multistep organic synthesis involving benzylation of 1-(4-methoxyphenyl)propan-2-amine precursors
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Formation of imine intermediates followed by reduction steps
Analytical Methods
Enantiomeric Analysis
Determination of enantiomeric purity is crucial for applications requiring stereochemically defined forms of the compound. Methods include:
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HPLC analysis with chiral columns
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Post-reaction derivatization techniques
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Use of Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) to enable separation of enantiomers on reversed-phase columns
Optimal enantiomeric excess (ee) values exceeding 99% for (R)-enantiomers have been achieved using techniques such as kinetic resolution or immobilized enzyme reactors (IMERs).
Biological Activity and Research Applications
Enzyme Interactions
The compound demonstrates interaction with several enzymes that may account for its biological effects:
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Inhibition of monoamine oxidase (MAO), which influences neurotransmitter metabolism
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Metabolism by cytochrome P450 enzymes, leading to various metabolites with potential distinct biological activities
Cellular Effects
Research has indicated that the compound can modulate various cellular processes, including:
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Influence on cell signaling pathways such as STAT3, which regulates cell growth and apoptosis
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Potential alteration of gene expression profiles affecting cellular metabolism and function
Receptor Binding
The compound exhibits binding affinity for certain receptors, notably:
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Serotonin receptors, with potential implications for neurotransmission
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This binding profile suggests potential applications in research related to mood disorders and neurological function
Salt Forms and Derivatives
Hydrochloride Salt
The hydrochloride salt of N-benzyl-1-(4-methoxyphenyl)propan-2-amine (C₁₇H₂₂ClNO) has a molecular weight of 291.8 g/mol and is registered in chemical databases . This salt form offers advantages in terms of stability, solubility in polar solvents, and handling compared to the free base.
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